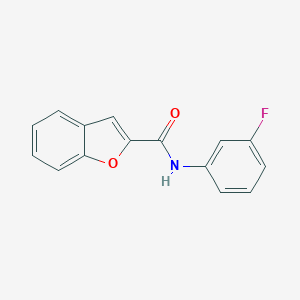![molecular formula C16H12N2O2S2 B253113 N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide](/img/structure/B253113.png)
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide, also known as TAK-659, is a small molecule inhibitor that has been identified as a potential treatment for various types of cancer and autoimmune disorders. This compound has shown promising results in preclinical studies and has been evaluated in clinical trials.
作用机制
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a selective inhibitor of the Bruton's tyrosine kinase (BTK) enzyme. BTK is a key mediator of B-cell receptor (BCR) signaling, which plays a critical role in the survival and proliferation of B-cells. By inhibiting BTK, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide disrupts BCR signaling and induces apoptosis (programmed cell death) in B-cells. This mechanism of action has been shown to be effective in preclinical models of B-cell malignancies and autoimmune disorders.
Biochemical and Physiological Effects:
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In preclinical studies, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has demonstrated potent antitumor activity and immunomodulatory effects. It has been shown to inhibit the growth and survival of B-cells, induce apoptosis, and reduce the production of pro-inflammatory cytokines.
实验室实验的优点和局限性
The advantages of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include its potent and selective inhibition of BTK, its favorable pharmacokinetic profile, and its ability to induce apoptosis in B-cells. However, the limitations of using N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in lab experiments include the complexity of its synthesis, the need for expertise in organic chemistry, and the potential for off-target effects.
未来方向
There are several potential future directions for the development of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. One direction is the evaluation of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in combination with other agents, such as monoclonal antibodies or chemotherapy drugs, for the treatment of B-cell malignancies. Another direction is the evaluation of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide in other autoimmune disorders, such as multiple sclerosis or type 1 diabetes. Furthermore, the optimization of the synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide and the identification of new analogs with improved potency and selectivity could lead to the development of more effective treatments for cancer and autoimmune disorders.
合成方法
The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide involves several steps, starting with the reaction between 2-aminobenzonitrile and thiophene-2-carboxylic acid to form N-(2-thiophenecarbonyl)-2-aminobenzonitrile. This intermediate is then reacted with 4-aminobenzoyl chloride to yield N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide. The synthesis of N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide is a complex process that requires expertise in organic chemistry.
科学研究应用
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been extensively studied in preclinical models of cancer and autoimmune diseases. It has shown potent activity against B-cell malignancies, including chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL). In addition, N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide has been evaluated in preclinical models of autoimmune disorders, such as rheumatoid arthritis and systemic lupus erythematosus (SLE).
属性
产品名称 |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
|---|---|
分子式 |
C16H12N2O2S2 |
分子量 |
328.4 g/mol |
IUPAC 名称 |
N-[4-(thiophene-2-carbonylamino)phenyl]thiophene-2-carboxamide |
InChI |
InChI=1S/C16H12N2O2S2/c19-15(13-3-1-9-21-13)17-11-5-7-12(8-6-11)18-16(20)14-4-2-10-22-14/h1-10H,(H,17,19)(H,18,20) |
InChI 键 |
MDPSKKPTMJIIKO-UHFFFAOYSA-N |
SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
规范 SMILES |
C1=CSC(=C1)C(=O)NC2=CC=C(C=C2)NC(=O)C3=CC=CS3 |
溶解度 |
0.9 [ug/mL] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-[4-(1,3-benzothiazol-2-yl)phenyl]benzamide](/img/structure/B253030.png)
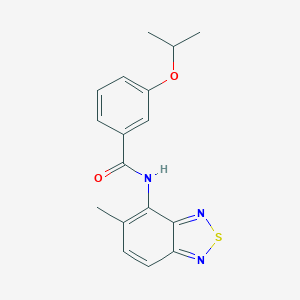
![N-[5-(1,3-benzoxazol-2-yl)-2-methoxyphenyl]-2-methylpropanamide](/img/structure/B253032.png)
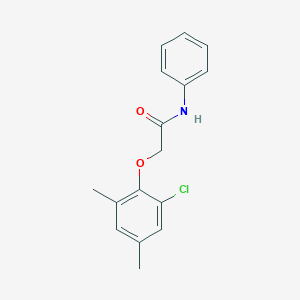
![Methyl 2-({[(2-methoxybenzoyl)amino]carbothioyl}amino)benzoate](/img/structure/B253037.png)
![N-[4-(propanoylamino)phenyl]-2,3-dihydro-1,4-benzodioxine-6-carboxamide](/img/structure/B253041.png)
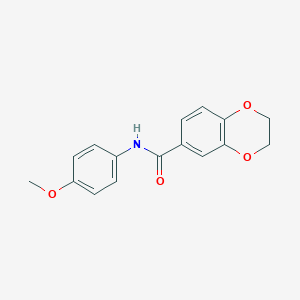
![2-(4-ethylphenoxy)-N-[2-(pyridin-3-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253044.png)
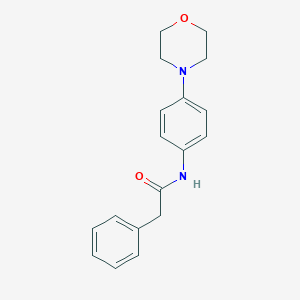
![3,4,5-trimethoxy-N-[(4Z)-4-(6-methyl-3H-1,3-benzoxazol-2-ylidene)-3-oxocyclohexa-1,5-dien-1-yl]benzamide](/img/structure/B253049.png)
![3-methoxy-N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253052.png)
![N-[3-([1,3]oxazolo[4,5-b]pyridin-2-yl)phenyl]naphthalene-2-carboxamide](/img/structure/B253053.png)
![N-[2-(naphthalen-1-yl)-1,3-benzoxazol-5-yl]acetamide](/img/structure/B253054.png)
